5-Hydroxy-2-(methylthio)pyrimidine-4-carboxylic acid
Description
5-Hydroxy-2-(methylthio)pyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a hydroxy group at position 5, a methylthio (-SMe) group at position 2, and a carboxylic acid moiety at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing covalent inhibitors and heterocyclic building blocks . Its reactivity stems from the electron-withdrawing carboxylic acid group and the nucleophilic methylthio substituent, enabling diverse functionalization pathways.
Properties
IUPAC Name |
5-hydroxy-2-methylsulfanylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c1-12-6-7-2-3(9)4(8-6)5(10)11/h2,9H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIIAOUGBXOZTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503790 | |
| Record name | 5-Hydroxy-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74840-46-3 | |
| Record name | 5-Hydroxy-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(methylthio)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-2-methylthiopyrimidine-5-ethyl formate with sodium hydroxide solution. The reaction is carried out under reflux conditions at 80°C for six hours. After the reaction, the mixture is neutralized with dilute hydrochloric acid, filtered, and the product is isolated as a white solid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-(methylthio)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hydroxy group.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-2-(methylthio)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(methylthio)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with target proteins, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations and Structural Modifications
Key structural analogs differ in substituents at positions 2, 4, and 5 of the pyrimidine ring. Below is a comparative analysis:
Key Observations :
- Halogen vs. Hydroxy Groups: Chloro and bromo substituents (e.g., 5-Cl or 5-Br) enhance electrophilicity at position 5, facilitating nucleophilic aromatic substitution reactions.
- Thioether vs. Thiol Groups : Methylthio (-SMe) substituents provide stability against oxidation compared to sulfanyl (-SH) groups, making them preferable in prolonged synthetic workflows .
Physicochemical Properties
- NMR Shifts : The methylthio group in 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid resonates at δ 2.51 ppm (¹H-NMR), while the carboxylic acid carbon appears at δ 164.5 ppm (¹³C-NMR) . Halogen substituents (Cl/Br) deshield adjacent protons, causing downfield shifts in aromatic regions.
- Solubility : Hydroxy and carboxylic acid groups enhance water solubility, whereas chloro/bromo substituents increase lipophilicity, as evidenced by logP values .
Biological Activity
The compound 2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-phenethylacetamide is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C19H20FN5O
- Molecular Weight: 357.40 g/mol
- IUPAC Name: 2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with various biological targets, particularly in the context of cancer therapy and anti-inflammatory effects.
- Inhibition of Kinases: The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation: Similar to other compounds in its class, it induces ROS generation, which can lead to oxidative stress in cancer cells, thereby promoting cell death.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that the compound effectively inhibits cell proliferation. The following table summarizes the IC50 values against different cancer types:
Anti-inflammatory Effects
In vitro studies have indicated that the compound reduces the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The following results were observed:
| Cytokine | Control (pg/mL) | Treated (pg/mL) | Reduction (%) |
|---|---|---|---|
| TNF-alpha | 1500 | 500 | 66.67 |
| IL-6 | 800 | 300 | 62.50 |
Case Studies
-
Case Study on MIA PaCa-2 Cells:
- The compound was tested for its effects on MIA PaCa-2 pancreatic cancer cells. Results indicated a significant increase in apoptosis markers after treatment with the compound compared to control groups.
- Findings: Increased caspase activity and PARP cleavage were observed, confirming the induction of apoptosis.
-
In Vivo Models:
- In a murine model of lung cancer, administration of the compound resulted in a significant reduction in tumor size compared to untreated controls.
- Results: Tumor volume was reduced by approximately 40% after four weeks of treatment.
Q & A
Q. What spectroscopic techniques are essential for characterizing 5-Hydroxy-2-(methylthio)pyrimidine-4-carboxylic acid?
- Methodological Answer : Characterization relies on FT-IR to identify functional groups (e.g., hydroxyl, carboxylic acid), 1H/13C NMR to resolve substituent positions on the pyrimidine ring, and mass spectrometry (MS) for molecular weight confirmation. For derivatives, coupling reactions may require monitoring via HPLC or TLC. These techniques are critical for verifying synthetic intermediates and final products .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : Synthesis involves nucleophilic substitution of halogenated pyrimidines with methoxy or methylthio groups, followed by carboxylation under basic conditions (e.g., NaOH/KOH in ethanol/DMSO). For example, hydroxylamine hydrochloride can react with pyrimidine precursors to introduce oxime derivatives, as seen in analogous compounds .
Q. How is the purity of this compound validated in research settings?
- Methodological Answer : Purity is assessed via melting point analysis , HPLC (using C18 columns with UV detection), and elemental analysis (C, H, N, S). Residual solvents are quantified using GC-MS , ensuring compliance with ICH guidelines for pharmaceutical intermediates .
Advanced Research Questions
Q. What strategies optimize the yield of this compound derivatives?
- Methodological Answer : Yield optimization involves catalyst screening (e.g., Pd/C for hydrogenation), solvent selection (polar aprotic solvents enhance nucleophilic substitution), and reflux time adjustments (typically 6–12 hours). Continuous flow synthesis improves scalability and reduces side reactions in industrial analogs .
Q. How do researchers evaluate the antimicrobial activity of this compound?
- Methodological Answer : Broth microdilution assays (MIC/MBC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) are standard. Synergistic effects are tested with checkerboard assays , while molecular docking (using AutoDock Vina) predicts interactions with microbial targets like dihydrofolate reductase .
Q. What mechanistic insights exist for its enzyme inhibition properties?
- Methodological Answer : Studies on pyrimidine analogs suggest competitive inhibition of thymidylate synthase via binding to the folate cofactor site. Kinetic assays (e.g., UV-Vis monitoring of NADPH oxidation) and X-ray crystallography of enzyme-ligand complexes elucidate binding modes. For example, 5-hydroxy groups may form hydrogen bonds with catalytic residues .
Key Research Challenges
- Contradictory Data : Discrepancies in bioactivity between analogs (e.g., bromo vs. hydroxy substitutions) may arise from solubility differences or target specificity . Validate via isothermal titration calorimetry (ITC) to quantify binding affinities .
- Synthetic Byproducts : Methylthio group oxidation can yield sulfoxide/sulfone derivatives. Mitigate using argon atmospheres and reducing agents (e.g., NaBH4) during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
